molecular formula C6H9N3O2 B1673261 Histidine CAS No. 71-00-1

Histidine

Cat. No. B1673261
CAS RN: 71-00-1
M. Wt: 155.15 g/mol
InChI Key: HNDVDQJCIGZPNO-YFKPBYRVSA-N
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Description

Histidine, often denoted as His or H, is an essential amino acid used in the biosynthesis of proteins . It contains an α-amino group, a carboxylic acid group, and an imidazole side chain, classifying it as a positively charged amino acid at physiological pH . It was first isolated by Albrecht Kossel and Sven Gustaf Hedin in 1896 . Histidine is also a precursor to histamine, a vital inflammatory agent in immune responses .


Synthesis Analysis

Histidine is synthesized from ribose sugar and ATP . In microorganisms, histidine is synthesized from the sugar ribose and the nucleotide adenosine triphosphate . The histidine metabolism and transport genes are controlled by a variety of RNA-dependent regulatory systems among diverse taxonomic groups of bacteria .


Molecular Structure Analysis

Histidine is an alpha (α) Amino acid. In the Histidine structure, both (-NH2) and (-COOH) groups are attached to the central Carbon atom . The Hydrogen atom which is directly attached to the central Carbon atom of the alpha (α) amino acid is called the alpha (α) Hydrogen .


Chemical Reactions Analysis

Histidine acts as a metabolite . The chemical and instrumental variables of the post-column reaction were optimized using Box–Behnken experimental design to achieve maximum sensitivity . Histidine could be analyzed reliably in the range of 0.5–5.0 μΜ, with an LOD (S/N = 3) of 50 nM .


Physical And Chemical Properties Analysis

Histidine occurs as a white crystalline powder in its solid state . The molecular mass of histidine is 155.157 g/mol . The melting point of histidine is 287 °C . It decomposes above the melting temperature . It is fairly soluble in water but insoluble in alcohol and ether .

Scientific Research Applications

Histidine in Health and Disease

Histidine plays critical roles in proton buffering, metal ion chelation, erythropoiesis, and the histaminergic system, among others. Its supplementation has been effective in organ preservation and myocardial protection in cardiac surgery, with potential benefits in neurological disorders, metabolic syndrome, and inflammatory diseases. No signs of toxicity or mutagenic activity have been reported from histidine supplementation, though it is not recommended for patients with liver disease due to potential adverse effects on liver function and ammonia levels (Holeček, 2020).

Histidine Metabolism and Physiological Effects

Histidine's metabolism and physiological effects have been extensively studied in humans and various animal species. It has been associated with improved metabolic syndrome factors and ion absorption in humans, neuroprotection in rats, and antioxidant effects in chickens. In fish, it helps prevent cataracts, while in ruminants, it's crucial for milk protein synthesis. However, excessive histidine can induce eating and memory disorders in humans and growth retardation in animals (Moro et al., 2020).

Histidine's Role in Biotechnology and Nanomedicine

Histidine-rich peptides are pivotal in recombinant protein production, serving as purification tags. Their biological properties as endosomolytic agents and roles in nanoparticle formation underscore their potential in drug delivery and other nanomedical applications. This illustrates the seamless integration of histidine's biochemical functions into technological advancements (Ferrer-Miralles et al., 2011).

Histidine in Molecular Chemistry and Sensor Technology

The unique properties of histidine have been harnessed in designing highly selective fluorescent sensors for l-histidine, showcasing its importance in detecting biologically significant molecules. Such applications emphasize histidine's versatility and its potential in developing sophisticated detection tools in biochemistry and environmental monitoring (Qiao et al., 2016).

Future Directions

There is a need to advance covalent drug discovery beyond cysteine labeling and histidine targeting will play an important future role . Although there are challenges that need to be navigated, histidine-targeted covalent chemical probes and drug candidates will emerge in the coming years .

properties

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid
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InChI

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1
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InChI Key

HNDVDQJCIGZPNO-YFKPBYRVSA-N
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Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N
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Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)N
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Molecular Formula

C6H9N3O2
Record name histidine
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Related CAS

26062-48-6
Record name L-Histidine homopolymer
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DSSTOX Substance ID

DTXSID9023126
Record name L-Histidine
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Molecular Weight

155.15 g/mol
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Physical Description

Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; odourless
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Solubility

Fairly sol in water; insol in alcohol and ether; decomp 251-252 °C; specific optical rotation (c= 2 in 3 moles of HCl): +8.0 deg at 26 °C/D /Monohydrochloride/, SOL IN WATER; DECOMP AT 245 °C (ALSO REPORTED AS 196 °C); SPECIFIC OPTICAL ROTATION (C= 2) +47.6 DEG AT 20 °C/D /L-HISTIDINE DIHYDROCHLORIDE/, Insol in common neutral solvents except water, Insoluble in ethyl ether, acetone; slightly soluble in ethanol, In water, 4.56X10+4 mg/l @ 25 °C, 45.6 mg/mL, Soluble in water; Insoluble in ether, Slightly soluble (in ethanol)
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Vapor Pressure

0.00000001 [mmHg]
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Mechanism of Action

Since the actions of supplemental L-histidine are unclear, any postulated mechanism is entirely speculative. However, some facts are known about L-histidine and some of its metabolites, such as histamine and trans-urocanic acid, which suggest that supplemental L-histidine may one day be shown to have immunomodulatory and/or antioxidant activities. Low free histidine has been found in the serum of some rheumatoid arthritis patients. Serum concentrations of other amino acids have been found to be normal in these patients. L-histidine is an excellent chelating agent for such metals as copper, iron and zinc. Copper and iron participate in a reaction (Fenton reaction) that generates potent reactive oxygen species that could be destructive to tissues, including joints. L-histidine is the obligate precursor of histamine, which is produced via the decarboxylation of the amino acid. In experimental animals, tissue histamine levels increase as the amount of dietary L-histidine increases. It is likely that this would be the case in humans as well. Histamine is known to possess immunomodulatory and antioxidant activity. Suppressor T cells have H2 receptors, and histamine activates them. Promotion of suppressor T cell activity could be beneficial in rheumatoid arthritis. Further, histamine has been shown to down-regulate the production of reactive oxygen species in phagocytic cells, such as monocytes, by binding to the H2 receptors on these cells. Decreased reactive oxygen species production by phagocytes could play antioxidant, anti-inflammatory and immunomodulatory roles in such diseases as rheumatoid arthritis. This latter mechanism is the rationale for the use of histamine itself in several clinical trials studying histamine for the treatment of certain types of cancer and viral diseases. In these trials, down-regulation by histamine of reactive oxygen species formation appears to inhibit the suppression of natural killer (NK) cells and cytotoxic T lymphocytes, allowing these cells to be more effective in attacking cancer cells and virally infected cells.
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Product Name

Histidine

Color/Form

Needles or plates, COLORLESS

CAS RN

71-00-1
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Melting Point

287 °C (decomp), MP: 80 °C; anhydrous, mp: 140 °C /monohydrate/, 287 °C
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Record name L-Histidine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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